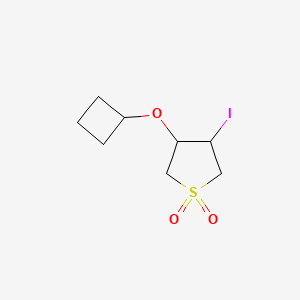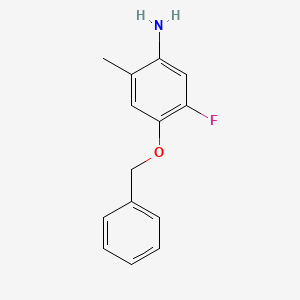
4-(Benzyloxy)-5-fluoro-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-5-fluoro-2-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzyloxy group, a fluorine atom, and a methyl group attached to the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-fluoro-2-methylaniline typically involves multiple steps. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aniline ring. The benzyloxy group can be added through a Williamson ether synthesis, which involves the reaction of a phenol derivative with a benzyl halide in the presence of a base. The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)-5-fluoro-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-5-fluoro-2-methylaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It can serve as a probe or marker in biological assays to study enzyme activity or cellular processes.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)-5-fluoro-2-methylaniline depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar in structure but with a hydroxyl group instead of a fluorine atom.
4-(Benzyloxy)phenol: Lacks the fluorine and methyl groups.
4-(Benzyloxy)-2-methylaniline: Similar but without the fluorine atom.
Uniqueness
4-(Benzyloxy)-5-fluoro-2-methylaniline is unique due to the combination of the benzyloxy, fluorine, and methyl groups on the aniline ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C14H14FNO |
|---|---|
Peso molecular |
231.26 g/mol |
Nombre IUPAC |
5-fluoro-2-methyl-4-phenylmethoxyaniline |
InChI |
InChI=1S/C14H14FNO/c1-10-7-14(12(15)8-13(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9,16H2,1H3 |
Clave InChI |
WJJGSWCNAAFFAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N)F)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Amino-5,6-dihydrocyclopenta[c]pyrazol-2(4h)-yl)acetic acid](/img/structure/B13305146.png)
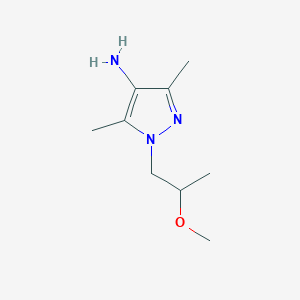
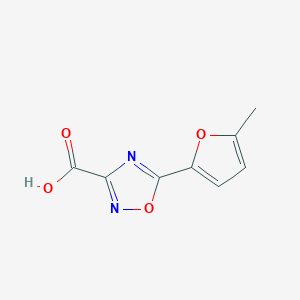
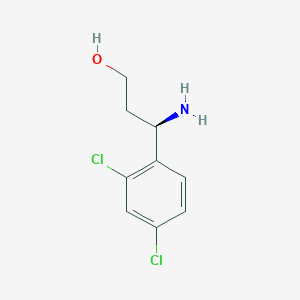
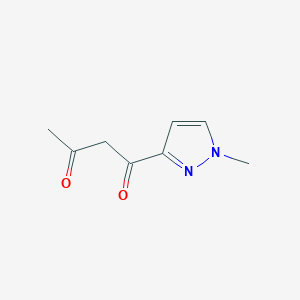
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid](/img/structure/B13305180.png)

![5-(Chloromethyl)spiro[3.4]octane](/img/structure/B13305183.png)
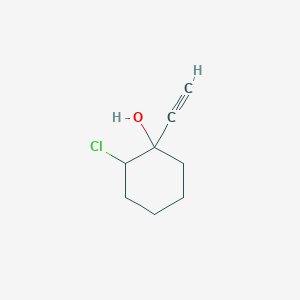
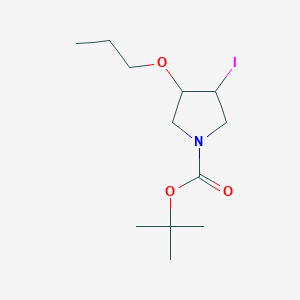
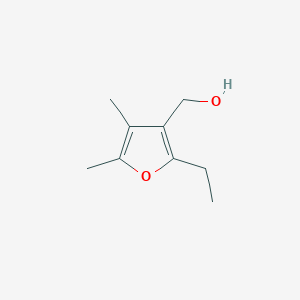
![5-Bromo-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B13305219.png)

